molecular formula C19H16N2O5 B11355078 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11355078
M. Wt: 352.3 g/mol
InChI Key: UJYUOMHYNTXJOY-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps. The starting materials often include 2,3-dihydro-1,4-benzodioxin and 2-methoxyphenylamine. The synthesis process may involve the formation of intermediate compounds through reactions such as nitration, reduction, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Industrial production methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1,4-benzodioxin-6-yl(5-fluoro-2-methoxyphenyl)methanamine
  • 2,3-dihydro-1,4-benzodioxin-6-yl(2-methoxyphenyl)methanamine

Uniqueness

Compared to similar compounds, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide exhibits unique structural features that contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H16N2O5/c1-23-15-5-3-2-4-13(15)20-19(22)14-11-17(26-21-14)12-6-7-16-18(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,22)

InChI Key

UJYUOMHYNTXJOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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